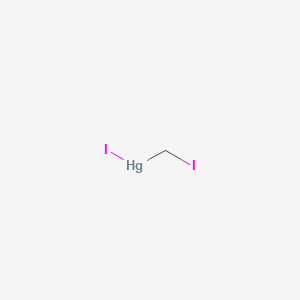
Iodo(iodomethyl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodo(iodomethyl)mercury (IMH) is a toxic organic compound that is commonly used in scientific research. It is a member of the organomercury family, which has been extensively studied due to its potential environmental and health hazards. IMH is a colorless liquid that is soluble in organic solvents and has a strong odor. Additionally, we will explore future directions for research on IMH.
作用机制
The mechanism of action of Iodo(iodomethyl)mercury is not well understood. It is believed that Iodo(iodomethyl)mercury reacts with thiol groups on proteins and enzymes, leading to the inhibition of their activity. Additionally, Iodo(iodomethyl)mercury can react with DNA and RNA, leading to the formation of adducts that can interfere with their structure and function. The toxicity of Iodo(iodomethyl)mercury is thought to be due to its ability to disrupt cellular processes by binding to critical biomolecules.
Biochemical and Physiological Effects:
Iodo(iodomethyl)mercury is highly toxic to living organisms. It can cause a range of physiological and biochemical effects, including neurological damage, kidney damage, and reproductive toxicity. Iodo(iodomethyl)mercury has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which can lead to neurological damage. Additionally, Iodo(iodomethyl)mercury can interfere with the function of ion channels, leading to kidney damage. Iodo(iodomethyl)mercury has also been shown to be toxic to developing fetuses and can cause reproductive toxicity.
实验室实验的优点和局限性
Iodo(iodomethyl)mercury has several advantages for use in lab experiments. It is a highly reactive reagent that can be used to modify proteins, peptides, and nucleic acids. Additionally, it can be used to study protein-protein interactions and enzyme activity. However, the toxicity of Iodo(iodomethyl)mercury limits its use in biological systems. The use of Iodo(iodomethyl)mercury requires careful handling and disposal to prevent environmental contamination and health hazards.
未来方向
Future research on Iodo(iodomethyl)mercury should focus on developing safer and more effective alternatives to this toxic compound. Additionally, the mechanisms of action of Iodo(iodomethyl)mercury should be further investigated to understand its effects on cellular processes. The development of new analytical techniques for the detection and quantification of Iodo(iodomethyl)mercury and its metabolites is also needed to assess its environmental and health impacts. Finally, the use of Iodo(iodomethyl)mercury in biological systems should be further explored to understand its potential as a therapeutic agent.
Conclusion:
In conclusion, Iodo(iodomethyl)mercury is a toxic compound that has been extensively studied in scientific research. Its reactivity towards proteins, peptides, and nucleic acids makes it a useful tool for studying biological systems. However, the toxicity of Iodo(iodomethyl)mercury limits its use in biological systems and requires careful handling and disposal. Future research on Iodo(iodomethyl)mercury should focus on developing safer alternatives and understanding its mechanisms of action.
合成方法
Iodo(iodomethyl)mercury can be synthesized by reacting methyl iodide with mercury in the presence of a reducing agent. This process results in the formation of Iodo(iodomethyl)mercury and other organomercury compounds. The reaction can be carried out under mild conditions and is relatively easy to perform. However, the toxicity of the starting materials and the products makes this process hazardous.
科学研究应用
Iodo(iodomethyl)mercury is commonly used in scientific research as a reagent for the analysis of proteins and nucleic acids. It can be used to label proteins and peptides for mass spectrometry analysis. Additionally, Iodo(iodomethyl)mercury can be used to modify DNA and RNA for structural and functional studies. The reactivity of Iodo(iodomethyl)mercury towards thiol groups makes it a useful tool for studying protein-protein interactions. However, the toxicity of Iodo(iodomethyl)mercury limits its use in biological systems.
属性
CAS 编号 |
141-51-5 |
|---|---|
产品名称 |
Iodo(iodomethyl)mercury |
分子式 |
CH2HgI2 |
分子量 |
468.43 g/mol |
IUPAC 名称 |
iodo(iodomethyl)mercury |
InChI |
InChI=1S/CH2I.Hg.HI/c1-2;;/h1H2;;1H/q;+1;/p-1 |
InChI 键 |
GMEOKFPXHQBBPF-UHFFFAOYSA-M |
SMILES |
C(I)[Hg]I |
规范 SMILES |
C(I)[Hg]I |
其他 CAS 编号 |
141-51-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




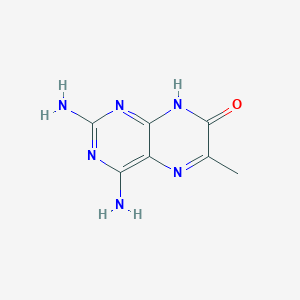
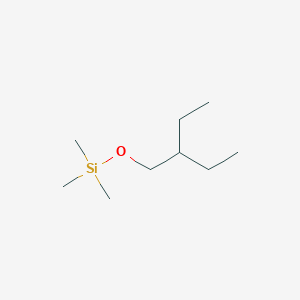
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)

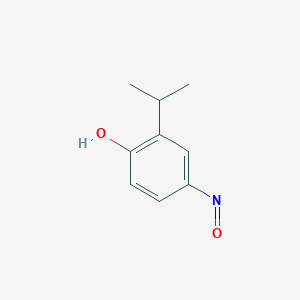
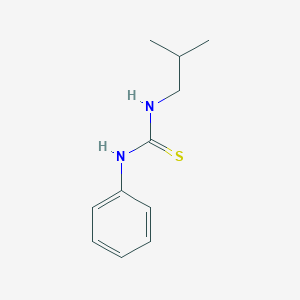
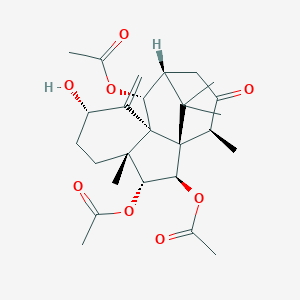

![1-[Amino(propoxy)phosphoryl]oxypropane](/img/structure/B93147.png)
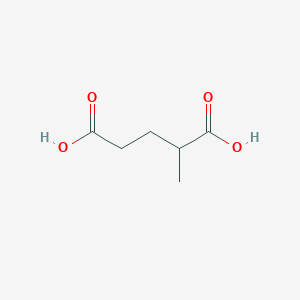
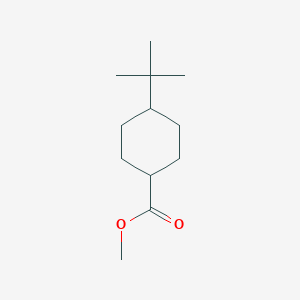
![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone](/img/structure/B93158.png)
